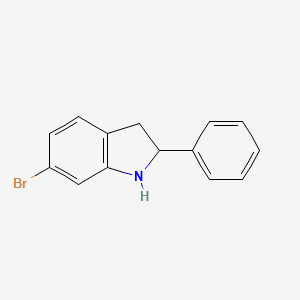

6-Bromo-2-phenylindoline

Description

Contextual Significance of Indoline (B122111) Core Structures in Chemical Sciences

The indoline, or dihydroindole, framework is a privileged structure in chemical sciences, recognized for its prevalence in a vast array of natural products and synthetic compounds with significant medicinal value. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a versatile platform in organic synthesis, allowing for diverse functionalization. nih.govchim.it Unlike the aromatic indole (B1671886) ring, the non-coplanar nature of the two rings in indoline can enhance physicochemical properties, such as increasing water solubility and decreasing lipophilicity, which are advantageous in drug development. nih.gov

The indole nucleus is a fundamental component of numerous biologically active molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.orgrsc.org Consequently, derivatives of indole and indoline are extensively investigated for a wide spectrum of pharmacological activities. rsc.orgresearchgate.net Their ability to interact with various biological targets like enzymes and receptors makes them a focal point in medicinal chemistry. ontosight.aiontosight.ai The structural diversity and wide range of pharmacological activities have made heterocycles like indoline indispensable in the quest for new therapeutic agents. researchgate.net

Rationale for Bromine Substitution at C-6 and Phenyl Moiety at C-2 in Indolines

The strategic placement of substituents on the indoline core is crucial for modulating its chemical and biological properties. The introduction of a bromine atom, a halogen, at the C-6 position is a common modification in the synthesis of indole and indoline derivatives. fiveable.memdpi.com Halogenation, often achieved through electrophilic aromatic substitution, can significantly influence a molecule's reactivity and biological activity by altering its electron density distribution. fiveable.meontosight.ai Specifically, a bromine substituent can modulate the binding affinity and selectivity of a compound for its biological target. fiveable.me The synthesis of 6-bromo-2-arylindoles has been achieved through methods that allow for the selective introduction of the bromine atom at the C-6 position. researchgate.net

The presence of a phenyl group at the C-2 position of the indoline ring creates a class of compounds known as 2-arylindolines. This substitution is of great interest due to the diverse biological activities exhibited by these derivatives, including anti-inflammatory, antibacterial, and anticancer properties. omicsonline.orgomicsonline.org The phenyl group can engage in hydrophobic interactions with amino acid residues in proteins, a key aspect of molecular recognition and biological function. nih.gov Research has focused on the synthesis of various 2-arylindolines to explore their therapeutic potential, with studies showing that these compounds can act as inhibitors of various enzymes. omicsonline.orgnih.gov The combination of a bromine atom at C-6 and a phenyl group at C-2 in the indoline structure, therefore, represents a deliberate design to create molecules with potentially enhanced and specific biological activities.

Overview of Advanced Research Trends in Halogenated 2-Arylindolines

Recent research into halogenated 2-arylindolines showcases a dynamic and evolving field. A significant trend is the development of novel and efficient synthetic methodologies to create a diverse library of these compounds. This includes one-pot protocols that combine multiple reaction steps, such as palladium-catalyzed intramolecular aza-Heck reactions, to build the indole framework with high regioselectivity. researchgate.net The synthesis of N-phenylindole derivatives, for instance, has been explored for their potential as inhibitors against various biological targets. nih.gov

Another key area of investigation is the exploration of the biological activities of these compounds. Halogenated 2-phenylindole (B188600) derivatives have been evaluated for a range of therapeutic applications, including as anticancer agents. omicsonline.org For example, certain 2-phenylindole derivatives have shown potent activity against various cancer cell lines. omicsonline.org Furthermore, the unique structural features of these molecules make them interesting for materials science, with applications in the development of organic electronic devices and fluorescent dyes. omicsonline.orgomicsonline.org The asymmetric synthesis of 2-arylindolines is also a prominent research direction, aiming to produce enantiomerically pure compounds, which is often crucial for their pharmacological activity. nih.gov

Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrN |

|---|---|

Molecular Weight |

274.15 g/mol |

IUPAC Name |

6-bromo-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |

InChI Key |

WCJSBDZDIMHQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering distinct signatures for the various functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups within the 6-Bromo-2-phenylindoline molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds. While specific experimental data for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of its constituent parts: the indoline (B122111) ring, the phenyl substituent, and the bromo group.

The analysis of an FT-IR spectrum involves assigning observed absorption bands to specific vibrational modes. For this compound, key frequencies would be anticipated. A crucial vibration is the N-H stretch of the secondary amine within the indoline ring, typically appearing as a moderate to sharp band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching from both the phenyl and benzene-fused rings would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the saturated portion of the indoline ring would be found just below 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ range. The C-N stretching of the amine is typically located in the 1250-1350 cm⁻¹ region. Finally, the C-Br stretching vibration, indicative of the bromine substituent, would appear at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Indoline) | 3300 - 3500 |

| C-H Stretch | Aromatic (Phenyl & Benzene (B151609) Rings) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Indoline Ring) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In the spectrum of this compound, distinct signals would be expected for the protons on the phenyl group, the aromatic portion of the indoline ring, the aliphatic protons at positions 2 and 3, and the amine proton. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The protons on the brominated benzene ring of the indoline would also resonate in this region, with their specific chemical shifts and coupling patterns influenced by the bromine and amine substituents. The proton at position 2 (the methine proton, -CH-) would be coupled to the protons at position 3 and would likely appear as a triplet or doublet of doublets. The diastereotopic protons at position 3 (-CH₂-) would show more complex splitting patterns. The N-H proton signal would likely be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their electronic environment. For this compound, a total of 14 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 14 carbon atoms of the structure. The carbons of the phenyl group would resonate in the typical aromatic region (δ 125-145 ppm). The six carbons of the benzene-fused portion of the indoline ring would also appear in this region, with the carbon atom bonded to the bromine (C-6) showing a characteristic shift, typically to a lower field (δ ~115-120 ppm) due to the halogen's effect. The aliphatic carbons, C-2 and C-3, would be found at a much higher field (upfield), with the C-2 methine carbon appearing around δ 60-70 ppm and the C-3 methylene (B1212753) carbon around δ 30-40 ppm.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₁₂BrN), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum, the [M]⁺ peak and an [M+2]⁺ peak of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula C₁₄H₁₂BrN.

X-ray Diffraction Analysis for Solid-State Structural Determination

Detailed crystallographic studies are essential for confirming the structural integrity and stereochemistry of newly synthesized molecules. While specific crystallographic data for this compound is not publicly available in the Crystallography Open Database, the analysis of related bromo-substituted indole (B1671886) and indoline structures provides a framework for what would be expected from such an analysis.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of chiral molecules. For a molecule like this compound, which contains a stereocenter at the C2 position of the indoline ring, SC-XRD would unambiguously establish the (R) or (S) configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the precise positions of all atoms, including the heavy bromine atom, can be determined. The presence of the bromine atom is particularly advantageous for determining the absolute configuration using anomalous dispersion effects.

In analogous structures, such as certain bromo-substituted spiro-indoline derivatives, the crystal system, space group, and unit cell dimensions have been meticulously determined. For instance, a related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione, was found to crystallize in the triclinic space group P-1. researchgate.net Such analyses provide the foundational data for a complete structural elucidation.

A hypothetical data table for this compound, based on typical values for similar organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Formula Weight | 274.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1187 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.532 |

Note: This table is illustrative and not based on experimental data for this compound.

The packing of molecules in a crystal is directed by a variety of intermolecular forces. Understanding these interactions is crucial as they influence properties like melting point, solubility, and polymorphism. For this compound, several types of interactions would be anticipated.

Hydrogen Bonding: The indoline moiety contains an N-H group which can act as a hydrogen bond donor. This can form hydrogen bonds with electronegative atoms on adjacent molecules, such as the bromine atom or the π-system of the phenyl ring. In many related crystal structures, N-H···Br or N-H···π interactions are observed, often forming chains or dimeric motifs that stabilize the crystal lattice. researchgate.net

Halogen Bonding: The bromine atom can also participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile (such as the nitrogen atom or the π-system of another molecule). This type of interaction is increasingly recognized as an important directional force in crystal engineering.

The interplay of these various intermolecular forces dictates the final, most thermodynamically stable, three-dimensional arrangement of this compound molecules in the solid state. A detailed analysis of its crystal structure would provide invaluable information on the subtle balance of these interactions.

Theoretical and Computational Investigations of 6 Bromo 2 Phenylindoline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations have been a cornerstone in elucidating the electronic structure and geometry of 6-bromo-2-phenylindoline. These computational methods offer a microscopic view of the molecule's behavior and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study this compound, offering a balance between computational cost and accuracy. These calculations have been pivotal in understanding the molecule's geometry, electronic orbitals, and charge distribution.

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures are used to find the minimum energy structure, providing crucial information about bond lengths, bond angles, and dihedral angles. Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies, identifying the most likely conformations to be found under experimental conditions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's kinetic stability and its electronic transitions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Data not available in search results] |

| LUMO | [Data not available in search results] |

This table is intended to be interactive. Specific energy values are not available in the provided search results.

Spectroscopic Property Prediction and Validation

Computational methods play a crucial role in predicting the spectroscopic properties of this compound, which can then be validated against experimental data. Theoretical calculations of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, aid in the interpretation of experimental spectra and can be a powerful tool for structure elucidation. The comparison between predicted and experimental spectra serves as a rigorous test of the computational models used.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Computational Vibrational Spectra Prediction (e.g., IR)

Vibrational spectroscopy is a crucial technique for the characterization of chemical systems, and computational methods are frequently employed to aid in the interpretation of experimental infrared (IR) spectra. researchgate.net Density Functional Theory (DFT) is a highly accurate and widely used quantum mechanical method for predicting the vibrational frequencies of molecules. nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, vibrational frequency calculations are performed. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms in the molecule. nih.gov Each normal mode has a specific frequency and intensity, which can be correlated with peaks in an experimental IR spectrum. researchgate.net

For complex molecules, the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To correct for this, computed frequencies are typically multiplied by a scaling factor to bring them into closer agreement with experimental data. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, N-H bending, or aromatic ring deformations. nih.gov This detailed assignment is invaluable for interpreting complex experimental spectra. researchgate.net

Illustrative Predicted IR Vibrational Frequencies for this compound Below is a table representing typical data obtained from a DFT calculation for a molecule like this compound. The assignments are based on characteristic vibrational modes for substituted indoline (B122111) systems.

| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Medium | N-H stretching |

| ~3100-3000 | Medium-Strong | Aromatic C-H stretching (phenyl & indole (B1671886) rings) |

| ~2950-2850 | Medium | Aliphatic C-H stretching (indoline ring) |

| ~1600 | Strong | Aromatic C=C stretching |

| ~1450 | Strong | CH₂ scissoring (indoline ring) |

| ~1330 | Medium | C-N stretching |

| ~750 | Strong | C-H out-of-plane bending |

| ~690 | Strong | Phenyl ring deformation |

| ~550 | Medium-Strong | C-Br stretching |

Note: This table is illustrative and represents the type of data generated from DFT calculations. Actual values would require a specific calculation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. ijcce.ac.irresearchgate.net This method calculates the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. youtube.com

The output of a TD-DFT calculation provides key information about electronic transitions, including the excitation energy, the corresponding wavelength of maximum absorption (λmax), and the oscillator strength, which is a measure of the transition's intensity. researchgate.net These calculations are essential for understanding the photophysical properties of compounds and are often performed to complement experimental spectroscopic data. ijcce.ac.ir The choice of the DFT functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations. rsc.org Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate the compound's behavior in different solvents. researchgate.net

Illustrative Predicted Optical Properties for this compound This table demonstrates the kind of results a TD-DFT calculation would yield for the primary electronic transitions in a molecule like this compound.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~4.13 | ~300 | ~0.15 | HOMO → LUMO |

| S₀ → S₂ | ~4.59 | ~270 | ~0.28 | HOMO-1 → LUMO |

| S₀ → S₃ | ~4.96 | ~250 | ~0.45 | HOMO → LUMO+1 |

Note: This table is illustrative. HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The data represents typical outputs for substituted indole derivatives.

Mechanistic Studies of Reactions Involving Bromoindoline Systems

Computational DFT studies are instrumental in elucidating the mechanisms of complex organic reactions. mdpi.comnih.gov For reactions involving bromoindoline systems, such as nucleophilic substitution, cyclization, or metal-catalyzed coupling, theoretical calculations can map out the entire reaction pathway. nih.govmdpi.com These studies help identify intermediates and transition states, providing a detailed, step-by-step understanding of how reactants are converted into products. acs.org

For instance, computational studies on the synthesis of indoles have explored the role of catalysts like Cu(I) in promoting C-C bond formation and ring closure. researchgate.netnih.gov Such investigations analyze the energetics of different proposed pathways to determine the most favorable mechanism. researchgate.net In the context of bromoindolines, mechanistic studies could explore reactions like the formation of indolyne intermediates from 5-bromoindole, which can then be trapped by various nucleophiles to create substituted indoles. nih.gov Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes. acs.org

Exploration of Reaction Pathways and Transition States

A chemical reaction proceeds along a reaction coordinate on a potential energy surface, moving from reactants to products through a high-energy state known as the transition state. wikipedia.orglibretexts.org The transition state is a specific configuration at the peak of the energy barrier that separates reactants and products. fiveable.me It is an unstable, short-lived species where bonds are partially broken and formed. libretexts.org

Computational chemistry allows for the precise location and characterization of these transition state structures. libretexts.org By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, chemists can predict the rate of a reaction. nih.govwikipedia.org A lower activation energy corresponds to a faster reaction. fiveable.me DFT calculations can model the entire reaction pathway, identifying all intermediates (local energy minima) and transition states (saddle points) that connect them. acs.org This detailed mapping provides profound insight into the reaction's kinetics and thermodynamics. nih.govresearchgate.net

Table of Illustrative Reaction Energetics for a Bromoindoline System This table provides a hypothetical example of calculated activation and reaction energies for a generic reaction involving a bromoindoline, demonstrating how computational data is used to compare different mechanistic possibilities.

| Reaction Step | Description | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

| Pathway A | |||

| Step 1 | Reactant → TS1 → Intermediate | 22.5 | -5.0 |

| Step 2 | Intermediate → TS2 → Product | 15.3 | -18.7 |

| Pathway B | |||

| Step 1 | Reactant → TS3 → Product (Concerted) | 31.8 | -23.7 |

Note: This illustrative data suggests that Pathway A, a stepwise mechanism, is kinetically favored over the concerted Pathway B due to its lower activation energy in the rate-determining step.

Role of Substituents on Electronic Structure and Reactivity

Substituents on an aromatic or heterocyclic ring play a critical role in modulating the molecule's electronic structure and chemical reactivity. chemrxiv.org In this compound, the bromine atom and the phenyl group significantly influence the properties of the indoline core.

The phenyl group at the C2 position primarily exerts steric effects, influencing the approach of reagents. Electronically, it extends the π-conjugation of the system, which can affect the molecule's optical properties and stabilize charged intermediates. researchgate.net

Computational methods like DFT can quantify these effects by analyzing Frontier Molecular Orbitals (HOMO and LUMO) and generating Molecular Electrostatic Potential (MEP) maps. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while MEP maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of chemical attack. researchgate.netresearchgate.net

Summary of Substituent Effects on this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | C6 | Inductive: Electron-withdrawing Resonance: Electron-donating | Deactivates the benzene (B151609) portion of the indoline ring towards electrophilic attack. Modifies the HOMO/LUMO energy levels. |

| Phenyl | C2 | Steric: Bulky group Electronic: Extends π-conjugation | Sterically hinders reactions at or near the C2 position. Affects the electronic absorption spectrum and can stabilize reaction intermediates. |

Reactivity and Transformation Pathways of 6 Bromo 2 Phenylindoline

Reactions at the Bromine-Substituted Position (C-6)

The carbon-bromine bond at the C-6 position is a primary site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon and heteroatom-based substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-6 position of the indoline (B122111) core. The reactivity of the aryl bromide in 6-Bromo-2-phenylindoline makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new aryl-aryl or aryl-alkyl bond. thermofisher.com The reaction is valued for its mild conditions and tolerance of various functional groups. thermofisher.comnih.gov For this compound, this allows for the synthesis of diverse 6-substituted-2-phenylindoline derivatives. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. thermofisher.com The robustness of this method has been demonstrated on unprotected ortho-bromoanilines, which are structurally similar to the brominated half of the indoline core. nih.gov

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the C-6 position by reacting this compound with a terminal alkyne. organic-chemistry.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds. A key synthetic route to 6-bromo-2-arylindoles involves a chemoselective Sonogashira coupling of benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate with arylacetylenes, followed by cyclization, highlighting the utility of this reaction on precursors to the target molecule. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 6-Aryl/Alkyl-2-phenylindoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, DIPA | THF, DMF | 6-Alkynyl-2-phenylindoline |

Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the combined directing effects of the activating amino group (part of the indoline ring) and the deactivating but ortho-, para-directing bromine atom. The nitrogen's lone pair strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it (C-5 and C-7). The bromine atom at C-6 deactivates the ring through its inductive effect but directs incoming electrophiles to its ortho (C-5 and C-7) and para (no position available) positions.

The powerful activating and ortho-, para-directing effect of the amine group typically dominates. wuxiapptec.com Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-7 positions. The C-5 position is ortho to both the amine and the bromine, while the C-7 position is ortho to the amine and meta to the bromine. Steric hindrance from the adjacent fused pyrrolidine (B122466) ring might slightly disfavor substitution at C-7 compared to C-5. In cases of bromination of 3-substituted indoles, migration of the bromine atom from the 3-position to the 5- and 6-positions has been observed, indicating the inherent reactivity of these sites on the benzene ring. clockss.org

Reactivity of the Indoline Nitrogen and C-2 Phenyl Group

The nitrogen atom in the indoline ring is a secondary amine, exhibiting characteristic nucleophilicity and basicity.

Reactions with Electrophiles: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily reacts with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides to form the corresponding N-substituted indoline derivatives. These reactions are fundamental for installing protecting groups or introducing functional handles.

Coordination Chemistry: The nitrogen lone pair can coordinate to metal centers, as seen in its reaction with platinum cations where it forms stable N-bound complexes. nih.gov

Nucleophilicity after Deprotonation: The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride or n-butyllithium, to generate a highly nucleophilic indolide anion. wikipedia.org This anion can then react with electrophiles, primarily at the nitrogen atom. wikipedia.org An SN2-type reaction has also been proposed to occur on the indole (B1671886) nitrogen under acidic conditions. clockss.org

The phenyl group at the C-2 position can also participate in chemical transformations, although it is generally less reactive than the electron-rich indoline core.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The indoline substituent attached to this ring is an alkyl group, which is weakly activating and ortho-, para-directing. Therefore, electrophiles will preferentially add to the ortho and para positions of the C-2 phenyl ring.

Oxidation: The indoline core can be oxidized under certain conditions. For instance, the oxidation of N-protected indoles with reagents like N-bromosuccinimide can lead to the formation of oxindoles. wikipedia.org The transformation of 2-phenylindoles into 2-phenylindoxyls via hydrolysis of a 3-acetoxy precursor has also been documented, representing a potential pathway for functionalizing the C-2 position's environment. arkat-usa.org

Ring-Opening and Rearrangement Reactions of Indoline Derivatives

The saturated pyrrolidine ring of the indoline system can be induced to undergo ring-opening or rearrangement reactions, often under acidic or metal-catalyzed conditions, leading to structurally diverse products.

Ring-Opening: Thiourea-catalyzed enantioselective nucleophilic ring-opening of related episulfonium ions by indoles demonstrates a strategy where the indole nucleus acts as a nucleophile in a ring-opening process. nih.gov While not a direct ring-opening of the indoline itself, it showcases the nucleophilic potential of the core structure in such reactions.

Rearrangements: Indoline derivatives can undergo skeletal rearrangements to form new heterocyclic systems. For example, stereospecific aza-semipinacol rearrangement of certain indoline derivatives can afford indolenines bearing a C3-quaternary stereocenter. chemrxiv.org Other rearrangements, such as the Ciamician-Dennstedt rearrangement, involve ring expansion by inserting an atom into the five-membered ring, a concept that has been extended to insert nitrogen atoms into the indole core to form quinazolines or quinoxalines. acs.org

Elimination Reactions in Bromoindoline Systems

Elimination reactions in bromoindoline systems, such as this compound, are fundamental transformations that lead to the formation of unsaturated indole or indoline derivatives. These reactions typically involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, resulting in the formation of a double bond. The specific pathway and product distribution of an elimination reaction are influenced by several factors, including the strength and steric bulk of the base, the solvent, and the stereochemistry of the substrate. libretexts.orgmasterorganicchemistry.com

Two primary mechanisms govern these elimination reactions: the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. openstax.org

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine atom, simultaneously with the departure of the bromide ion. libretexts.org This mechanism is favored by strong, non-bulky bases and aprotic polar solvents. iitk.ac.in The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a key feature of the E2 reaction. iitk.ac.in For bromoindoline systems, this means the hydrogen and bromine atoms to be eliminated must lie in the same plane but on opposite sides of the C-C bond.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a carbocation intermediate. iitk.ac.in In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 pathway is favored with weak bases, polar protic solvents, and for substrates that can form stable carbocations. iitk.ac.in

In the context of this compound, the presence of the phenyl group at the C2 position can influence the regioselectivity of the elimination. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. openstax.orglibretexts.org However, the use of bulky bases, such as potassium tert-butoxide, can lead to the formation of the less substituted "Hofmann" product due to steric hindrance. libretexts.org

The specific conditions for elimination reactions in this compound would determine the resulting product. For instance, treatment with a strong base like sodium ethoxide would likely promote an E2 reaction. The regiochemical outcome would depend on the accessibility of the protons on the carbons adjacent to the bromine-bearing carbon.

Table 1: Factors Influencing Elimination Reactions in Bromoindoline Systems

| Factor | E1 Mechanism | E2 Mechanism |

| Base | Favored by weak bases (e.g., H₂O, ROH). iitk.ac.in | Favored by strong bases (e.g., OH⁻, OR⁻). iitk.ac.in |

| Substrate | Favored by substrates that form stable carbocations. iitk.ac.in | Rate increases with increasing alkyl substitution. iitk.ac.in |

| Solvent | Favored by polar protic solvents. iitk.ac.in | Favored by polar aprotic solvents. iitk.ac.in |

| Leaving Group | Better leaving group leads to a faster reaction. iitk.ac.in | Better leaving group leads to a faster reaction. iitk.ac.in |

| Kinetics | First-order. masterorganicchemistry.com | Second-order. libretexts.org |

| Stereochemistry | No specific requirement. masterorganicchemistry.com | Requires anti-periplanar geometry. iitk.ac.in |

Oxidation and Reduction Pathways of the Indoline Core

The indoline core of this compound is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized indole and indoline derivatives.

Oxidation Pathways:

The oxidation of the indoline nucleus can result in the formation of the corresponding indole, or further oxidation to oxindoles or other oxidized species. wikipedia.org The electron-rich nature of the indole system, which can be formed from the indoline, makes it susceptible to oxidation. wikipedia.org

Common oxidizing agents used for the conversion of indolines to indoles include manganese dioxide (MnO₂), and potassium permanganate (B83412) (KMnO₄). researchgate.net The choice of oxidant and reaction conditions can be crucial to achieve selective oxidation without over-oxidation or side reactions. For instance, in the synthesis of the drug Elbasvir, a photocatalytic dehydrogenation using an iridium-based catalyst was employed for the selective oxidation of an indoline core to an indole without epimerization of a nearby stereocenter. researchgate.net This highlights the potential for developing highly selective oxidation methods.

The bromine substituent on the benzene ring of this compound can influence the reactivity of the indoline core towards oxidation. The electron-withdrawing nature of the bromine atom may slightly decrease the electron density of the ring system, potentially affecting the ease of oxidation compared to an unsubstituted indoline.

Reduction Pathways:

Reduction of the indoline core itself is less common as it is already a reduced form of indole. However, the bromine atom on the aromatic ring of this compound can be removed via reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Furthermore, if the indoline nitrogen is part of a functional group (e.g., an amide), that group can be reduced. For instance, N-acylindolines can be reduced to the corresponding N-alkylindolines. The heterocyclic ring of indole can be reduced to indoline using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

Table 2: Common Reagents for Oxidation and Reduction of Indoline/Indole Systems

| Reaction Type | Reagent | Potential Product(s) from this compound |

| Oxidation | Potassium permanganate (KMnO₄). | 6-Bromo-2-phenylindole, or further oxidized products. |

| Chromium trioxide (CrO₃). | 6-Bromo-2-phenylindole, or further oxidized products. | |

| N-Bromosuccinimide (NBS). wikipedia.org | Can lead to oxindole (B195798) formation in indole systems. wikipedia.org | |

| Photocatalytic methods (e.g., Ir catalyst). researchgate.net | Selective dehydrogenation to 6-bromo-2-phenylindole. researchgate.net | |

| Reduction | Lithium aluminum hydride (LiAlH₄). | Can potentially reduce the bromo-substituent. |

| Catalytic Hydrogenation (H₂/Pd). | Can potentially reduce the bromo-substituent. | |

| Zinc/Hydrochloric acid (Zn/HCl). bhu.ac.in | Applicable for reducing indoles to indolines. bhu.ac.in |

Advanced Applications of Indoline Derivatives in Materials Science and Chemical Research Tools

Indoline (B122111) Derivatives as Corrosion Inhibitors: Mechanistic Studies

Indoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The mechanism of inhibition is multifaceted, involving both physical and chemical interactions.

The core of the inhibition mechanism lies in the molecular structure of the indoline derivative. The nitrogen heteroatom and the π-electrons of the fused aromatic ring are key functional elements. mdpi.com These features can interact with the vacant d-orbitals of metal atoms (like iron), leading to the formation of a coordinate bond (chemisorption). mdpi.commdpi.com This donor-acceptor interaction is a crucial step in establishing a stable, adsorbed inhibitor film on the metal surface.

In the case of 6-Bromo-2-phenylindoline, several structural aspects are expected to contribute to its potential as a corrosion inhibitor:

The Indoline Nucleus: The nitrogen atom in the indoline ring can become protonated in acidic media. This allows for electrostatic interaction with negatively charged ions on the metal surface (physisorption). Concurrently, the lone pair of electrons on the nitrogen can be donated to the metal's vacant orbitals. mdpi.com

The Phenyl Group: The π-electrons of the 2-phenyl substituent provide an additional site for interaction with the metal surface, enhancing the molecule's adsorption capacity.

The Bromo Substituent: Halogen substituents, such as bromine, can also play a role in the inhibition process. Studies on other halogenated inhibitors have shown that these atoms can participate in the adsorption process, further stabilizing the protective film. researchgate.netnih.gov

Derivatives of indoline generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov The adsorption of these molecules on a metal surface typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. mdpi.comnih.gov

Table 1: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | nih.gov |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | C-Steel | 0.25 M H₂SO₄ | 96.5 | nih.gov |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 1 M HCl | 81.2 | mdpi.com |

Exploration of Optical Properties and Nonlinear Optical (NLO) Materials

Indoline derivatives are of significant interest in the field of photonics and optoelectronics due to their tunable optical properties. The indoline moiety can act as an effective electron donor, which, when combined with a suitable electron acceptor group within the same molecule, can give rise to materials with substantial second-order nonlinear optical (NLO) responses. rsc.orgresearchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation by light, a key requirement for NLO activity.

The NLO properties of these materials are highly dependent on their molecular structure. For a molecule like this compound, the indoline nitrogen serves as the electron-donating part (the "push"). The phenyl group and the bromo-substituent influence the electronic properties of the system. The introduction of strong electron-withdrawing groups, often linked via a π-conjugated bridge, is a common strategy to enhance the NLO response. rsc.org

Research on related substituted ethenyl indoles demonstrates a clear structure-property relationship. rsc.org

A compound with a strong electron-attracting substituent, such as a p-nitrophenyl group, exhibits a large NLO response and significant charge transfer character. rsc.org

In contrast, derivatives with moderate electron-withdrawing or electron-donating substituents show lower NLO properties. rsc.org

The NLO response, often quantified by the first hyperpolarizability (β) value, can be significantly enhanced by careful molecular design. For example, one study found that a p-nitrophenyl substituted ethenyl indole (B1671886) showed a β value 12 times greater than that of the unsubstituted reference compound. rsc.org This highlights the critical role that substituents play in tuning the optical properties of the indole/indoline core for applications in NLO devices.

Table 2: NLO Properties of Substituted Ethenyl Indoles

| Compound | Substituent on Phenyl Ring | Nature of Substituent | First Hyperpolarizability (β) (x 10⁻³⁰ esu⁻¹ cm⁵) | Reference |

|---|---|---|---|---|

| p-nitrophenyl ethenyl indole 1 | -NO₂ | Strong Electron-Withdrawing | 115 | rsc.org |

| ethenyl indole 3 | -H | None (Reference) | 9 | rsc.org |

Indoline Compounds as Probes and Dyes in Chemical Biology Research

The inherent fluorescence of the indole core and its derivatives makes them excellent platforms for the development of fluorescent probes and dyes for chemical biology and medical imaging. nih.gov These probes are designed to report on the presence of specific analytes, ions, or changes in the cellular environment through a detectable change in their fluorescence, such as a "turn-on" response where fluorescence intensity increases significantly. nih.govrsc.org

The general design of an indole-based probe involves three key components: the fluorophore (the indole/indoline core), a recognition site that selectively interacts with the target, and a linker. The interaction of the analyte with the recognition site triggers a change in the electronic structure of the fluorophore, modulating its emission. For instance, probes have been developed where the cleavage of a boronate group by hydrogen peroxide (H₂O₂) restores the intramolecular charge transfer pathway, leading to a strong fluorescence signal. nih.gov

Indole-based probes have been successfully engineered for various biological applications:

Analyte Detection: Probes have been designed for the highly sensitive detection of species like cyanide (CN⁻), hypochlorite (B82951) (ClO⁻), and hydrogen peroxide (H₂O₂). nih.govrsc.org

Organelle Targeting: By functionalizing the indole scaffold with specific moieties, probes can be directed to particular subcellular compartments, such as the mitochondria, enabling the study of organelle-specific processes. thieme-connect.comnih.gov

Bioimaging: The high sensitivity, low biological toxicity, and photostability of some indole-based probes make them powerful tools for real-time imaging in living cells and even in whole organisms like zebrafish. nih.govthieme-connect.com

While this compound itself is a building block, its core structure is representative of the fluorophores used in these advanced probes. The specific positions of the bromo and phenyl groups could be leveraged to tune the photophysical properties (e.g., emission wavelength, quantum yield) of a final probe molecule.

Table 3: Examples of Indole-Based Fluorescent Probes

| Probe Name | Target Analyte/Organelle | Key Feature | Detection Limit | Reference |

|---|---|---|---|---|

| HHTB | Cyanide (CN⁻) and Hypochlorite (ClO⁻) | Dual-response probe for living cells | 1.40 nM (CN⁻), 1.18 nM (ClO⁻) | rsc.org |

| Indo-H₂O₂ | Hydrogen Peroxide (H₂O₂) | Near-infrared (NIR) "turn-on" probe | 25.2 nM | nih.gov |

| TNK-01 | Mitochondria to Nucleolus Migration | Photo-triggered translocation | Not Applicable | thieme-connect.com |

| Indole-arylphosphine | S-nitrosylation in Mitochondria | Long-wavelength emission | Micromolar concentrations | nih.gov |

Engineering of Indoline-Based Scaffolds for Novel Material Development

The indoline framework is a versatile and robust scaffold for the construction of novel, complex molecular architectures and materials. organic-chemistry.org Its structure allows for functionalization at multiple sites—the nitrogen atom, the aromatic ring, and the C2/C3 positions of the pyrrolidine (B122466) ring—enabling the synthesis of a diverse library of compounds with tailored properties. organic-chemistry.orgacs.org

Synthetic chemists have developed numerous strategies to build upon the indoline core. These methods allow for the creation of fused polycyclic systems or the linkage of the indoline unit to other functional molecules. acs.orgresearchgate.net For example, cycloaddition reactions using substituted indoles as starting materials can generate complex, fused indoline-based scaffolds in a highly atom-economical and diastereoselective manner. acs.org Another approach involves coupling the indoline amine with amino acids to create novel scaffolds with potential biological activity. researchgate.net

The development of materials from indoline scaffolds is driven by the pursuit of new functionalities:

Medicinal Chemistry: The indole and indoline scaffolds are central to the development of new therapeutic agents, including antibacterial and anticancer compounds. researchgate.netnih.govjapsonline.comnih.gov Computational studies are often used to design novel derivatives with enhanced binding to biological targets like DNA gyrase. nih.gov

Materials Science: By incorporating indoline derivatives into polymers or other materials, their unique optical and electronic properties can be harnessed. For instance, polymers containing indoline-based chromophores have been developed for NLO applications. researchgate.net

Catalysis and Synthesis: The development of novel synthetic methods, such as palladium-catalyzed reactions, provides efficient access to functionalized and fused indole/indoline scaffolds, which can serve as building blocks for a wide range of chemical applications. acs.orgnih.gov

The this compound molecule is an excellent starting point for such engineering. The bromine atom is particularly useful as it provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward introduction of a wide variety of other functional groups to build molecular complexity. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.